molecular formula C13H18Cl2N2O3 B1424528 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-57-4

2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1424528
CAS RN: 1220032-57-4
M. Wt: 321.2 g/mol
InChI Key: BEINBGPBWZTMEU-UHFFFAOYSA-N
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Description

“2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride” is a chemical compound . Its formula is C₁₃H₁₈Cl₂N₂O₃ . It’s also known as CN2097.


Molecular Structure Analysis

The molecular formula of “2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride” is C₁₃H₁₈Cl₂N₂O₃ . The molecular weight is 321.20000 .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

The study of nucleophilic aromatic substitution reactions, such as the reaction of piperidine with nitrobenzene derivatives, is crucial for understanding the synthesis and reactivity of complex organic compounds including 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride. Such reactions are fundamental in organic synthesis, providing pathways for creating diverse chemical structures. Research by Pietra and Vitali (1972) explored these reactions in depth, contributing to the broader understanding of chemical synthesis techniques that could be applicable to compounds like 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride (Pietra & Vitali, 1972).

Safety And Hazards

“2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride” is classified as an irritant .

properties

IUPAC Name

2-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3.ClH/c14-12-9-11(16(17)18)4-5-13(12)19-8-6-10-3-1-2-7-15-10;/h4-5,9-10,15H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEINBGPBWZTMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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